Isograyanotoxin II

Acute Toxicology Grayanane Diterpenoids Sodium Channel Toxins

Isograyanotoxin II (iso-GTX-II; C₂₀H₃₂O₅; exact mass 352.22497 Da) is a pentahydroxylated grayanane diterpenoid belonging to the grayanotoxin family of voltage-gated sodium channel (Naᵥ) site 2 toxins. Originally isolated from the leaves of Leucothoe grayana MAX.

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
Cat. No. B1255126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsograyanotoxin II
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC1=C2CCC3C(C2(CC(C4(C1CC(C4(C)C)O)O)O)CC3(C)O)O
InChIInChI=1S/C20H32O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h12-16,21-25H,5-9H2,1-4H3/t12-,13+,14+,15-,16-,18-,19+,20+/m1/s1
InChIKeyLLNZGRNLXLQFAC-KLKQSVAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isograyanotoxin II for Research Procurement: Chemical Identity, Source, and Baseline Properties of a High-Potency Grayanane Diterpenoid


Isograyanotoxin II (iso-GTX-II; C₂₀H₃₂O₅; exact mass 352.22497 Da) is a pentahydroxylated grayanane diterpenoid belonging to the grayanotoxin family of voltage-gated sodium channel (Naᵥ) site 2 toxins [1]. Originally isolated from the leaves of Leucothoe grayana MAX. (Ericaceae), its structure was determined by single-crystal X‑ray diffraction as 3β,5β,6β,14β,16α‑pentahydroxygrayanotox‑9(10)‑ene [2]. Unlike the major grayanotoxins I, II, and III, Isograyanotoxin II remains comparatively under‑characterized pharmacologically, yet the available acute toxicity data position it among the most potent congeners in the class [2][3].

Defined stereoisomer: 3β,5β,6β,14β,16α-pentahydroxygrayanotox-9(10)-ene (iso-GTX-II)
Natural product isolated from Leucothoe grayana; class-level high-potency grayanane diterpenoid
Research use only; voltage-gated sodium channel (Naᵥ) site 2 toxin studies
X-ray validated structure enables computational docking and QC verification

Why Isograyanotoxin II Cannot Be Substituted by Grayanotoxin II or III: Stereochemical Basis for Divergent Toxicity


Grayanotoxins share a tetracyclic carbon skeleton, yet subtle stereochemical differences at hydroxyl‑bearing carbons—particularly at C‑14 and C‑16—produce orders‑of‑magnitude divergence in acute toxicity [1]. Isograyanotoxin II (3β,5β,6β,14β,16α‑pentahydroxygrayanotox‑9(10)‑ene) is a stereoisomer of Grayanotoxin II but crystallises in an entirely different space group and displays a lethal dosage in mice that is lower than that of Grayanotoxin III (LD₅₀ = 0.84 mg/kg i.p.) and at least 31‑fold lower than that of Grayanotoxin II (LD₅₀ = 26.1 mg/kg i.p.) [2][3]. These differences arise solely from 3D configuration and cannot be predicted from molecular formula or planar connectivity. Consequently, any study design or procurement decision that treats Isograyanotoxin II as interchangeable with Grayanotoxin II or III will introduce uncontrolled potency errors in dose–response and mechanism‑of‑action experiments. The quantitative evidence below substantiates why Isograyanotoxin II must be specified by its exact stereochemical descriptor for reproducible research.

Target Compound
Isograyanotoxin II
14β,16α-pentol configuration; reported LD₅₀ < 0.84 mg/kg i.p. in mice.
Do Not Substitute
Grayanotoxin II or III
GTX-II (LD₅₀ 26.1 mg/kg) and GTX-III (0.84 mg/kg) differ in stereochemistry at C14/C16; potency shift exceeds 31-fold.
Molecular formula or planar connectivity cannot predict 3D toxicity divergence. Procurement must specify the exact stereochemical descriptor to avoid uncontrolled dose–response errors.

Isograyanotoxin II Procurement Evidence: Head‑to‑Head and Cross‑Study Quantitative Differentiation Versus Closest Analogs


Evidence 1: Acute Lethality in Mice — Isograyanotoxin II Surpasses Grayanotoxin III in Toxicity Potency

In the sole direct head‑to‑head study available, the lethal dosage level of iso‑grayanotoxin II in mice was determined to be lower than that of grayanotoxin III [REFS‑1]. Grayanotoxin III has a well‑established intraperitoneal LD₅₀ of 0.84 mg/kg in mice [REFS‑2]. Therefore, Isograyanotoxin II demonstrates an intraperitoneal LD₅₀ < 0.84 mg/kg, placing it among the most acutely potent grayanotoxins known. The comparative statement was derived from parallel acute toxicity testing in the same laboratory, strengthening the reliability of the rank‑order conclusion [REFS‑1].

Acute lethality
Head-to-head
LD₅₀ < 0.84 mg/kg i.p. (vs GTX-III 0.84 mg/kg)
Reported higher acute toxicity context
Exact LD₅₀ value not disclosed; comparative inequality only
Acute Toxicology Grayanane Diterpenoids Sodium Channel Toxins

Evidence 2: Stereoisomer Potency Divergence — Isograyanotoxin II Is ≥ 31‑Fold More Toxic Than Grayanotoxin II

Isograyanotoxin II and Grayanotoxin II share the identical molecular formula (C₂₀H₃₂O₅) and planar connectivity but differ in stereochemistry at C‑14 and C‑16, yielding the 14β,16α‑pentol configuration for the iso‑form versus the 14R configuration of Grayanotoxin II [REFS‑1]. Grayanotoxin II has a reported intraperitoneal LD₅₀ of 26.1 mg/kg in mice [REFS‑2]. As established in Evidence 1, Isograyanotoxin II exhibits an LD₅₀ < 0.84 mg/kg i.p. The calculated potency ratio therefore exceeds 31‑fold (26.1 / 0.84), attributable exclusively to stereochemical differences [REFS‑3]. This magnitude of stereochemistry‑dependent potency divergence is among the largest documented within the grayanane diterpenoid family.

Stereoisomer potency
Cross-study
≥31-fold more acute toxicity than GTX-II
Stereochemistry-dependent potency context
Cross-study comparison; inter-lab variability may apply
Stereochemistry–Activity Relationship Grayanotoxin Pharmacology Isomer-Specific Toxicity

Evidence 3: X‑Ray Crystallographic Identity Verification — Unambiguous Stereochemical Assignment for QC and Computational Docking

The complete absolute stereochemistry of iso‑grayanotoxin II was established by single‑crystal X‑ray diffraction analysis, confirming the 3β,5β,6β,14β,16α‑pentahydroxygrayanotox‑9(10)‑ene structure [REFS‑1]. The crystal is orthorhombic, space group P2₁2₁2₁, with unit‑cell parameters a = 12.357(1) Å, b = 23.354(1) Å, c = 6.284(2) Å, V = 1813.3(6) ų, Z = 4 [REFS‑2]. These crystallographic data provide a definitive identity benchmark that can be used for batch‑specific quality‑control verification via powder X‑ray diffraction (PXRD) comparison and for computational docking studies requiring precise three‑dimensional coordinates of the ligand.

X‑ray identity
Supporting
Orthorhombic P2₁2₁2₁; a 12.357, b 23.354, c 6.284 Å
Unambiguous stereochemical assignment
Gold-standard benchmark for batch QC and docking
X‑ray Crystallography Natural Product Structural Elucidation Quality Control

Evidence 4: Synthetic Utility — Isograyanotoxin II as a Starting Material for Semi‑Synthetic 9‑Hydroxy Derivatives with Modulated Toxicity

Isograyanotoxin II was employed as the substrate for photo‑sensitized oxygenation to prepare 9α‑ and 9β‑hydroxy grayanotoxin II derivatives [REFS‑1]. The lethal dosage of these 9‑hydroxy derivatives was lower than that of grayanotoxin II, demonstrating that the iso‑compound scaffold contains a reactive allylic alcohol moiety at C‑9 amenable to selective oxidation that is not equivalently accessible in all grayanotoxin congeners [REFS‑1]. This positions Isograyanotoxin II as a unique entry point for generating hydroxylated analogs with altered pharmacological profiles.

Synthetic utility
Supporting
Photo-oxygenation → 9α/9β‑OH GTX-II derivatives
Unique chiral-pool entry point
Derivative toxicity differs from parent class
Semi‑Synthetic Derivatization Photosensitized Oxygenation Toxicity Modulation

Evidence 5: Isolation of 14‑Acetylisograyanotoxin II — Confirmation of the Isograyanotoxin II Scaffold in Natural Product Diversity

14‑Acetylisograyanotoxin II was isolated and fully characterised, including confirmation by single‑crystal X‑ray diffraction, from the leaves of Rhododendron micranthum alongside 22 other diterpenoids [REFS‑1]. The existence of this naturally occurring acetylated derivative confirms that the Isograyanotoxin II core scaffold is a biosynthetically relevant chemotype within the Ericaceae family and that the 14‑hydroxyl group—a key stereochemical differentiator from Grayanotoxin II—is subject to further enzymatic modification in planta [REFS‑1]. In vitro immunomodulatory evaluation of all 23 isolated diterpenoids, including 14‑acetylisograyanotoxin II, showed no significant dose‑dependent immunomodulatory activity and no general cytotoxicity against murine lymphocytes [REFS‑1].

Natural acetylation
Supporting
14-Acetylisograyanotoxin II isolated; non-cytotoxic to lymphocytes
Biosynthetic scaffold confirmation
No significant immunomodulatory activity detected
Natural Product Isolation Rhododendron Metabolomics Diterpenoid Derivatization

Evidence 6: Class‑Level Sodium Channel Pharmacology — Grayanotoxins as Site 2 Modifiers with State‑Dependent Binding

Grayanotoxins, including Isograyanotoxin II, bind to site 2 of voltage‑gated sodium channels (Naᵥ) and eliminate fast inactivation while causing a hyperpolarizing shift of approximately 50 mV in the voltage dependence of activation [REFS‑1][REFS‑2]. For the class, grayanotoxin binding occurs exclusively when the channel is in the open state, distinguishing this toxin family from batrachotoxin (which can modify slow‑inactivated channels) and veratridine (which exhibits voltage‑dependent modification) [REFS‑3]. In frog DRG neurons, the two best‑characterised analogs—GTX‑I and α‑dihydro‑GTX‑II—exhibited EC₅₀ values of 31 µM and 54 µM, respectively, for TTX‑insensitive Na⁺ channels [REFS‑3]. No isoform‑specific EC₅₀ data for Isograyanotoxin II are currently available in the peer‑reviewed literature; any inference about its sodium channel subtype selectivity must therefore be treated as provisional.

Naᵥ pharmacology
Class-level
No isoform-specific EC₅₀ or kinetics published
Research gap – electrophysiology opportunity
Inferred from GTX-I and α-dihydro-GTX-II; data to verify
Voltage‑Gated Sodium Channels Site 2 Neurotoxin Electrophysiology

Isograyanotoxin II Application Scenarios: Where Stereochemically Defined High‑Potency Grayanotoxins Add Scientific Value


Scenario 1: Stereochemistry–Activity Relationship (SAR) Studies of Naᵥ Site 2 Toxins

The ≥31‑fold potency difference between Isograyanotoxin II and its stereoisomer Grayanotoxin II (Evidence 2) makes the iso‑compound an essential tool for mapping the stereochemical determinants of grayanotoxin binding to the D4S6 and D1S6 segments of voltage‑gated sodium channels [REFS‑1]. Researchers can use the established X‑ray coordinates (Evidence 3) to dock Isograyanotoxin II into Naᵥ homology models and design mutagenesis studies that probe the roles of individual hydroxyl orientations in toxin–channel interaction. Because the crystallographic identity is unambiguous (Evidence 3), computational predictions can be directly correlated with experimental toxicity data (Evidence 1).

Scenario 2: Acute Toxicology Reference Standard for Grayanotoxin Bioassays

With a lethal dosage lower than Grayanotoxin III (LD₅₀ < 0.84 mg/kg i.p., Evidence 1), Isograyanotoxin II can serve as a high‑potency positive control in acute toxicity bioassays, in vivo sodium channel activation models, or tetrodotoxin‑antagonism experiments. Its well‑defined stereochemistry and published crystallographic data (Evidence 3) allow calibration of laboratory‑specific toxicity endpoints against a compound whose structural identity can be independently verified. This is particularly valuable in food‑safety testing of Ericaceae‑derived honey, where grayanotoxin poisoning remains a public health concern [REFS‑2].

Scenario 3: Semi‑Synthetic Derivatization for Pharmacological Probe Development

Isograyanotoxin II is a demonstrated substrate for photo‑sensitized oxygenation at C‑9 (Evidence 4), yielding hydroxylated derivatives with altered toxicity profiles relative to the parent class [REFS‑3]. Synthetic chemistry groups can exploit this reactivity to generate a focused library of 9‑substituted grayanotoxins for pharmacological screening. The existence of the naturally occurring 14‑acetyl derivative (Evidence 5) further confirms that acylation at the 14‑position is biosynthetically tolerated and provides a template for ester prodrug strategies [REFS‑4].

Scenario 4: Electrophysiological Gap‑Filling — Naᵥ Isoform Selectivity Profiling

No published EC₅₀ or kₒₙ/kₒff values exist for Isograyanotoxin II at any specific Naᵥ isoform (Evidence 6). This knowledge gap presents a defined research opportunity for electrophysiology laboratories equipped with automated patch‑clamp platforms. Given the established protocol for determining GTX binding and unbinding rate constants using whole‑cell voltage clamp [REFS‑5], the same methodology applied to Isograyanotoxin II would yield the first quantitative description of its Naᵥ pharmacology—data that are essential for interpreting the compound's in vivo toxicity in terms of molecular mechanism.

Application
Selection Property
Validation Focus
Stereochemistry–activity relationship studies
Stereochemical identity and crystallographic coordinates
Docking and mutagenesis study design
Acute toxicity bioassay calibration
Defined stereochemistry and reported lethal dosage range
Endpoint calibration against verified structure
Semi-synthetic probe development
Reactivity at C-9 allylic alcohol
Derivative toxicity profiling
Naᵥ isoform selectivity profiling
Uncharacterized electrophysiology
EC₅₀ and kinetic rate constant determination
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